molecular formula C10H14BrClFN B6216333 [1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride CAS No. 2751619-90-4

[1-(4-bromo-3-fluorophenyl)propyl](methyl)amine hydrochloride

Cat. No.: B6216333
CAS No.: 2751619-90-4
M. Wt: 282.6
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Description

1-(4-bromo-3-fluorophenyl)propylamine hydrochloride: is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a propyl chain and a methylamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.

    Alkylation: The aniline undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to form 1-(4-bromo-3-fluorophenyl)propane.

    Amination: The resulting compound is then subjected to reductive amination with formaldehyde and methylamine, using a reducing agent like sodium cyanoborohydride, to introduce the methylamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

    Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

    Oxidation: Potassium permanganate can oxidize the amine group to a nitro group.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

    Iodinated Derivatives: From nucleophilic substitution.

    Nitro Derivatives: From oxidation reactions.

    Substituted Aromatics: From coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical compounds. The presence of halogens can influence the pharmacokinetics and pharmacodynamics of the resulting drugs.

Industry

In the industrial sector, 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride is used in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride exerts its effects depends on its interaction with molecular targets. The halogen atoms can enhance binding affinity to certain receptors or enzymes, influencing biological pathways. The propyl and methylamine groups contribute to its overall molecular stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-fluorophenyl)propylamine hydrochloride
  • 1-(4-bromo-3-chlorophenyl)propylamine hydrochloride
  • 1-(4-bromo-3-fluorophenyl)ethylamine hydrochloride

Uniqueness

Compared to similar compounds, 1-(4-bromo-3-fluorophenyl)propylamine hydrochloride offers a unique combination of bromine and fluorine substituents, which can significantly alter its chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2751619-90-4

Molecular Formula

C10H14BrClFN

Molecular Weight

282.6

Purity

95

Origin of Product

United States

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